molecular formula C20H20ClNO4 B12758232 Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- CAS No. 282720-26-7

Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)-

Cat. No.: B12758232
CAS No.: 282720-26-7
M. Wt: 373.8 g/mol
InChI Key: CRJKRYZJRZIPJS-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzene ring substituted with a chloro group, a hydroxy group, and an acetamide group, along with a methoxy and propyn-1-yloxy substituted phenyl ethyl side chain. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

The synthesis of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- typically involves multiple steps. One common method includes the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- involves its interaction with specific molecular targets. It can inhibit the synthesis of phospholipids, affecting the growth and development of certain organisms. This inhibition can lead to the suppression of fungal growth and other biological activities . The compound’s molecular targets and pathways are still under investigation, with ongoing research aimed at understanding its full range of effects .

Comparison with Similar Compounds

Similar compounds to Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- include other benzeneacetamide derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and effectiveness. For example, compounds like Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester have similar structures but are used in different contexts . The uniqueness of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

282720-26-7

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-hydroxy-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H20ClNO4/c1-3-12-26-17-9-4-14(13-18(17)25-2)10-11-22-20(24)19(23)15-5-7-16(21)8-6-15/h1,4-9,13,19,23H,10-12H2,2H3,(H,22,24)

InChI Key

CRJKRYZJRZIPJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)O)OCC#C

Origin of Product

United States

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